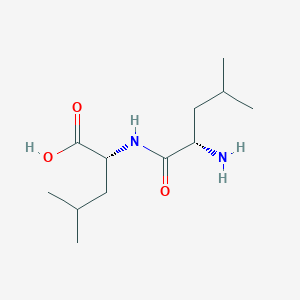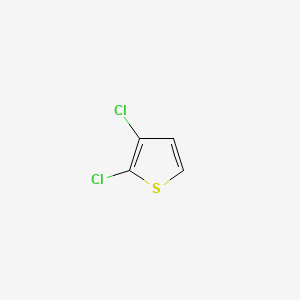
pentalithium triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentalithium triphosphate, with the chemical formula Li5O10P3, is a compound that belongs to the family of triphosphates. It is composed of five lithium ions and a triphosphate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentalithium triphosphate can be synthesized through the reaction of lithium chloride with a triphosphate solution. The process involves dissolving sodium triphosphate hexahydrate in water to create a saturated solution, followed by the addition of lithium chloride to precipitate this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves heating a mixture of sodium dihydrogen orthophosphate and disodium hydrogen orthophosphate at high temperatures (around 500°C) to form sodium triphosphate. This is then dissolved in water, and lithium chloride is added to precipitate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Pentalithium triphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it either gains or loses electrons.
Substitution Reactions: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include lithium chloride, sodium chloride, and various solvents like acetone. The reactions typically occur under controlled temperatures and concentrations to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound include ortho- and diphosphates, which can further polymerize to form longer-chain phosphates .
Wissenschaftliche Forschungsanwendungen
Pentalithium triphosphate has a wide range of applications in scientific research:
Chemistry: It is used in the study of thermal stability and reorganization of phosphates.
Biology: It is investigated for its potential role in biochemical processes involving phosphates.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of detergents, food additives, and other commercial products
Wirkmechanismus
The mechanism of action of pentalithium triphosphate involves its interaction with various molecular targets and pathways. It can bind to specific sites on enzymes or other proteins, altering their activity. This interaction can lead to changes in biochemical pathways, influencing processes such as energy production, signal transduction, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Sodium Triphosphate: Similar in structure but contains sodium ions instead of lithium.
Lithium Triphosphate Pentahydrate: A hydrated form of lithium triphosphate with different thermal properties.
Uniqueness: Pentalithium triphosphate is unique due to its specific lithium content and the resulting properties. Its thermal stability and reorganization behavior distinguish it from other triphosphates, making it valuable for specific industrial and research applications .
Eigenschaften
CAS-Nummer |
15804-33-8 |
|---|---|
Molekularformel |
LiO10P3-4 |
Molekulargewicht |
259.9 g/mol |
IUPAC-Name |
lithium;[oxido(phosphonatooxy)phosphoryl] phosphate |
InChI |
InChI=1S/Li.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q+1;/p-5 |
InChI-Schlüssel |
RXPLHYCWJNJZOE-UHFFFAOYSA-I |
Kanonische SMILES |
[Li+].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


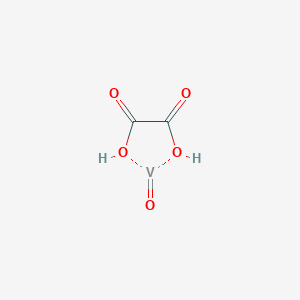
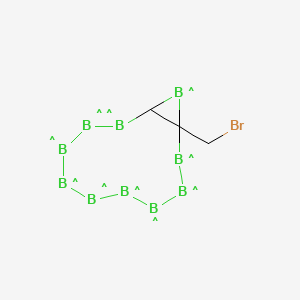
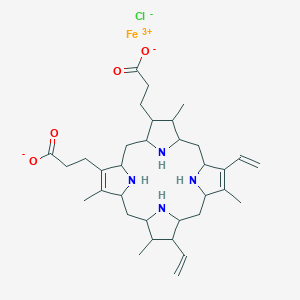
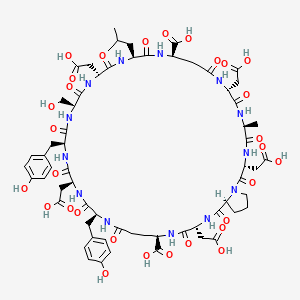
![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)
